Ethyl 1-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate
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Overview
Description
Ethyl 1-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
The synthesis of ethyl 1-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and results in the formation of the piperazine ring . Another method involves the reaction of N-alkylpyrrole with hydrazine hydrate, leading to intramolecular heterocyclization .
Chemical Reactions Analysis
Ethyl 1-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Ethyl 1-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s antimicrobial and antiviral properties make it a candidate for developing new drugs.
Medicine: Its potential as an antitumor agent is being explored in cancer research.
Industry: It is used in the production of pharmaceuticals and other bioactive molecules.
Mechanism of Action
The exact mechanism of action of ethyl 1-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The compound’s structure allows it to inhibit certain kinases, which are involved in cell signaling pathways .
Comparison with Similar Compounds
Ethyl 1-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate can be compared to other pyrrolopyrazine derivatives, such as:
Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate: Known for its antimicrobial properties.
1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylic acids: Exhibits antioxidant and antibacterial activities.
These compounds share similar structural features but differ in their specific biological activities and applications.
Properties
Molecular Formula |
C10H16N2O3 |
---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
ethyl 1-oxo-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazine-6-carboxylate |
InChI |
InChI=1S/C10H16N2O3/c1-2-15-10(14)8-4-3-7-9(13)11-5-6-12(7)8/h7-8H,2-6H2,1H3,(H,11,13) |
InChI Key |
BOGMPAMWYXPGOI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC2N1CCNC2=O |
Origin of Product |
United States |
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